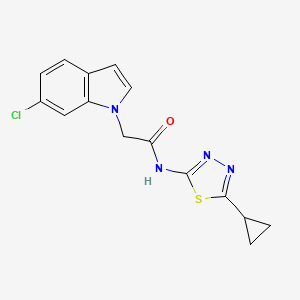![molecular formula C17H30N2O B6027347 N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B6027347.png)
N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine, also known as MMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine is not fully understood, but it is believed to act as a ligand for certain receptors in the brain, including the sigma-1 receptor. It has been shown to modulate the activity of these receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine for lab experiments is its high purity and stability, which makes it a reliable reagent for chemical synthesis and drug development. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges for certain experiments.
Direcciones Futuras
There are several potential future directions for research on N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine, including further investigation of its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, research could focus on improving the solubility and reducing the toxicity of this compound to expand its potential applications in various fields.
Métodos De Síntesis
N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine can be synthesized using a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with tert-butyl magnesium chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with N,N,2,2-tetramethyl-1,3-propanediamine.
Aplicaciones Científicas De Investigación
N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine has been extensively studied for its potential use as a ligand in the development of new drugs and as a reagent in chemical synthesis. It has also been investigated for its ability to inhibit the growth of cancer cells and its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N'-[1-(2-methoxyphenyl)propan-2-yl]-N,N,2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-14(18-12-17(2,3)13-19(4)5)11-15-9-7-8-10-16(15)20-6/h7-10,14,18H,11-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSJXSUFNUALAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-benzimidazole](/img/structure/B6027268.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylate](/img/structure/B6027275.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B6027276.png)
![2-(cyclopropylmethyl)-7-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B6027294.png)
![3-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6027296.png)

![5-(2,5-dichlorophenyl)-N-{4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B6027307.png)
![1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6027315.png)
![2-[(3,4-dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6027323.png)


![2-(3,4-dimethoxybenzyl)-6-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6027338.png)
![7-[3-(2-oxotetrahydrofuran-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6027340.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B6027349.png)